1,1-Bis(p-isobutylphenyl)ethane
Description
Synthesis Analysis
The synthesis of related bis(phosphino)ethanes and bis(phosphoranyl)ethanes is described in the papers. For instance, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane (1,1-BIPE) was synthesized using a Staudinger reaction involving 1,1-bis(diphenylphosphino)ethane and p-tolylazide . Another synthesis method reported is the aromatic nucleophilic substitution used to synthesize 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . These methods could potentially be adapted for the synthesis of 1,1-Bis(p-isobutylphenyl)ethane by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structures of the synthesized compounds were determined by X-ray crystallography. For example, the structure of 1,1-BIPE was determined, showing a twisted boat conformation at low temperatures . Similarly, the molecular structures of other phosphine derivatives were investigated, revealing large bond angles around phosphorus atoms . These findings suggest that 1,1-Bis(p-isobutylphenyl)ethane could also exhibit interesting conformational properties, which could be explored through similar structural analysis techniques.
Chemical Reactions Analysis
The papers describe various chemical reactions involving bis(phosphino)ethanes. For instance, the reaction of bis(diphenylphosphino)ethanes with platinum(II) complexes leads to the formation of sigma-N monodentate complexes and six-membered platinacycles . These reactions demonstrate the potential of bis(phenyl)ethane derivatives to act as ligands in coordination chemistry, which could be relevant for 1,1-Bis(p-isobutylphenyl)ethane as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are characterized using NMR, IR spectroscopy, and elemental analysis . For example, variable temperature NMR spectroscopy was used to study the conformational behavior of the platinum complexes . Electrochemical measurements were carried out to investigate the redox properties of bis(dimesitylphosphino) derivatives . These techniques could be applied to determine the properties of 1,1-Bis(p-isobutylphenyl)ethane, such as its reactivity, stability, and electronic properties.
Scientific Research Applications
Metal-Free Direct Cycloaddition Reactions
One notable application is in the domain of uncatalyzed reactions, particularly in the synthesis of cyclobutenes. A study highlighted the use of 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides as 1,2-dipole precursors in a metal-free direct [2+2] cycloaddition reaction of alkynes. This process, which generates electron-deficient olefins in situ and reacts them at room temperature with alkynes to afford substituted cyclobutenes, demonstrates the compound's utility in facilitating mild and facile protocols that neither require irradiation nor heating (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015).
Synthesis of Silyl Ethenes
The compound also finds application in the synthesis of silyl ethenes, with symmetrical 1,1-bis(silyl)ethenes being prepared via ruthenium complex-catalyzed silylative coupling cyclization. This process not only yields products with excellent selectivity and good yield but also demonstrates an effective transformation into cyclic carbosiloxane, underscoring the compound's relevance in organosilicon chemistry (Pawluć, Marciniec, Hreczycho, Gaczewska, & Itami, 2005).
Supramolecular Architectures
Further research has explored the formation of supramolecular architectures involving carboxylic acids and 1,2-bis(4-pyridyl)ethane, showcasing the compound's ability to form co-crystals with various acids. These co-crystals, characterized by hydrogen bonding and stacking interactions, illustrate the role of 1,2-bis(4-pyridyl)ethane in constructing diverse supramolecular structures and underscore its importance in crystal engineering and materials science (Ebenezer & Muthiah, 2011).
Catalytic Asymmetric Reactions
Another application is observed in catalytic asymmetric reactions, where new P-chirogenic diphosphines, including variants based on ethane, demonstrate excellent enantioselectivity in hydrogenations and other catalytic processes. This highlights the compound's utility in asymmetric synthesis, contributing significantly to the development of chiral molecules for pharmaceuticals and fine chemicals (Imamoto, 2001).
Organic Thin Film Transistors
Furthermore, derivatives such as 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) based conjugated polymers exhibit semiconductor performance in organic thin film transistors. This application underscores the potential of 1,1-Bis(p-isobutylphenyl)ethane derivatives in the field of organic electronics, highlighting its role in the development of materials for electronic devices (Chen, Sun, Guo, Hong, Meng, & Li, 2014).
properties
IUPAC Name |
1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144655 | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(p-isobutylphenyl)ethane | |
CAS RN |
102120-87-6 | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(p-isobutylphenyl)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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